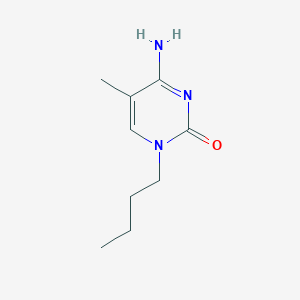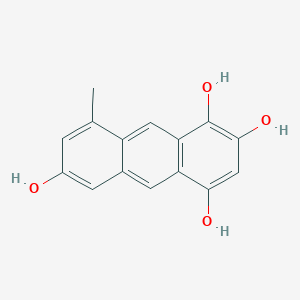![molecular formula C8H10NO5P B14314452 [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid CAS No. 112142-27-5](/img/structure/B14314452.png)
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester, which is then hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The use of catalysts, microwaves, or ultrasounds can enhance reaction rates and improve yields .
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like hydroxylamine for substitution reactions .
Major Products
The major products formed from these reactions include amino-substituted phosphonic acids, hydroxyl-substituted derivatives, and other functionalized phosphonic acids .
Wissenschaftliche Forschungsanwendungen
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a diagnostic tool.
Industry: It is employed as a corrosion inhibitor and in the development of advanced materials.
Wirkmechanismus
The mechanism of action of [(3-Methyl-4-nitrophenyl)methyl]phosphonic acid involves its ability to form strong bonds with metal ions and other substrates. This property makes it effective as a corrosion inhibitor by forming a protective layer on metal surfaces . Additionally, its interactions with biological molecules can be attributed to its ability to form hydrogen bonds and electrostatic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phosphonic acids such as:
Uniqueness
[(3-Methyl-4-nitrophenyl)methyl]phosphonic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly suitable for specific applications in corrosion inhibition and as a biochemical probe .
Eigenschaften
CAS-Nummer |
112142-27-5 |
|---|---|
Molekularformel |
C8H10NO5P |
Molekulargewicht |
231.14 g/mol |
IUPAC-Name |
(3-methyl-4-nitrophenyl)methylphosphonic acid |
InChI |
InChI=1S/C8H10NO5P/c1-6-4-7(5-15(12,13)14)2-3-8(6)9(10)11/h2-4H,5H2,1H3,(H2,12,13,14) |
InChI-Schlüssel |
WCCNJXZELUNZRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CP(=O)(O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


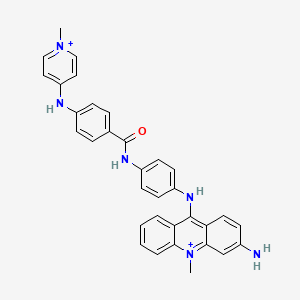
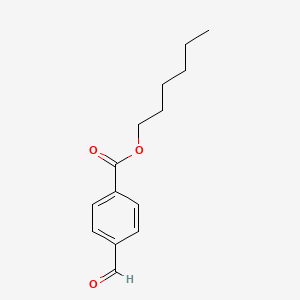

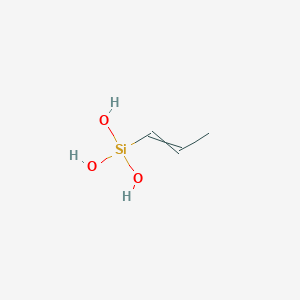

![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
![N-Methyl-N-{2-[(propan-2-yl)oxy]ethyl}pentan-1-amine](/img/structure/B14314422.png)
![5-Methoxy-3-[2-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)ethyl]-1H-indole](/img/structure/B14314441.png)
![Dibenzyl[bis(phenylethynyl)]stannane](/img/structure/B14314442.png)
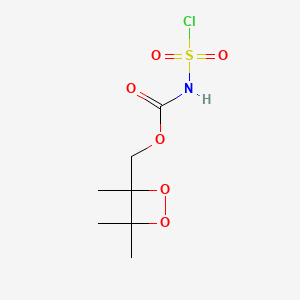
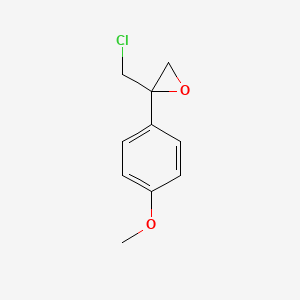
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
